molecular formula C10H2F12O4Pd B8205212 Palladium(ii)hexafluoroacetylacetonate

Palladium(ii)hexafluoroacetylacetonate

Cat. No.: B8205212
M. Wt: 520.52 g/mol
InChI Key: XKXMXENXRHYOQQ-UHFFFAOYSA-N
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Description

Significance of Palladium Complexes in Chemical Transformations

Palladium complexes are cornerstones of modern chemical synthesis, valued for their versatility as catalysts in a wide array of reactions. ontosight.aibendola.com Their most prominent role is in facilitating cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. bendola.comwikipedia.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, catalyzed by palladium complexes, have become indispensable tools in organic synthesis, impacting pharmaceuticals, materials evolution, and biological sciences. bendola.comlibretexts.org

The catalytic efficacy of palladium is largely due to its ability to cycle between different oxidation states, most commonly Pd(0) and Pd(II). wikipedia.org This redox capability allows for key mechanistic steps like oxidative addition and reductive elimination, which are central to the catalytic cycles of many cross-coupling reactions. wikipedia.orglibretexts.org The choice of ligands coordinated to the palladium center is crucial, as they can be fine-tuned to control the catalyst's stability, activity, and selectivity, making palladium catalysis a broadly applicable and powerful synthetic strategy. acs.org

Role of β-Diketonate Ligands in Metal Precursor Design

β-diketonate ligands, such as acetylacetonate (B107027) (acac), are widely used in coordination chemistry due to their ability to form stable, chelated complexes with a vast range of metal ions. researchgate.netmdpi.com These ligands are versatile building blocks that can be structurally modified to tune the properties of the resulting metal complex. researchgate.netnih.gov In the design of metal precursors for deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), these properties are particularly advantageous. researchgate.netwikipedia.org

The introduction of fluorine atoms into the β-diketonate structure, as seen in trifluoroacetylacetonate (tfac) and hexafluoroacetylacetonate (hfac), significantly alters the ligand's electronic properties. The electron-withdrawing nature of the trifluoromethyl (CF₃) groups enhances the volatility and thermal stability of the metal complex. nih.govazonano.com This increased volatility is crucial for MOCVD and Atomic Layer Deposition (ALD) processes, which require the precursor to be transferred into the gas phase without decomposition. nih.govazonano.com For noble metals like palladium, β-diketonates featuring trifluoro groups provide the ideal balance of thermal stability and volatility for these advanced deposition methods. azonano.com The addition of neutral ligands, such as polyethers, can further prevent oligomerization and improve thermal properties, leading to "second-generation" precursors with enhanced performance. researchgate.net

Comparison of Common β-Diketonate Ligands in Precursor Design

LigandAbbreviationKey FeatureImpact on Metal Complex Properties
AcetylacetonateacacNon-fluorinated methyl groupsForms stable complexes, but with lower volatility compared to fluorinated analogues. nih.gov
TrifluoroacetylacetonatetfacOne trifluoromethyl groupIncreases volatility and modifies thermal behavior. nih.gov
HexafluoroacetylacetonatehfacTwo trifluoromethyl groupsSignificantly enhances volatility and thermal stability, making it ideal for CVD/ALD applications. azonano.com
Dipivaloylmethanatedpm / thdBulky tert-butyl groupsProvides steric hindrance, which can influence complex structure and reactivity. azonano.com

Academic Research Trajectories of Palladium(II)hexafluoroacetylacetonate

Palladium(II) hexafluoroacetylacetonate serves as a key precursor and catalyst in several areas of advanced materials and chemical research. Its high volatility and clean decomposition characteristics make it particularly suitable for gas-phase deposition techniques and nanoparticle synthesis.

One major research application is in Chemical Vapor Deposition (CVD). The compound is used to deposit thin films of palladium or palladium-containing alloys. A notable process involves a redox transmetalation reaction where Palladium(II) hexafluoroacetylacetonate is passed over a copper surface. scbt.comillinois.edu In this reaction, palladium metal is deposited onto the surface, and a volatile copper(II) hexafluoroacetylacetonate complex is formed as a byproduct, effectively etching the copper while depositing palladium. illinois.edualfachemic.com This selective deposition is critical for applications in the fabrication of ultra-large-scale integrated devices. alfachemic.com Research has also shown that in the presence of hydrogen, it can deposit pure palladium films on various substrates, including glass, silicon, and nickel, at temperatures as low as 200 °C. illinois.edu

The synthesis of palladium nanoparticles (PdNPs) is another significant area of research. Palladium(II) hexafluoroacetylacetonate is used as a precursor in methods like supercritical fluid nucleation and thermal decomposition. frontiersin.org Studies have shown that the concentration of the precursor can be adjusted to control the size of the resulting nanoparticles. frontiersin.org For instance, its thermal decomposition on a titanium dioxide (TiO₂) surface has been studied to understand the formation of PdNPs for catalytic applications. These nanoparticles are of interest for their high surface area and enhanced catalytic activity in a variety of chemical reactions. researchgate.net

Furthermore, research has explored the reactivity of Palladium(II) hexafluoroacetylacetonate with other chemical agents. For example, its reaction with bases like lutidine (2,6-dimethylpyridine) has been shown to yield different products depending on the stoichiometry. acs.orgnih.gov With a small excess of lutidine, a 1:1 adduct is formed. However, with a larger excess, a rare dimeric palladium complex is created, which involves the cleavage of one of the hfac ligands. acs.orgnih.gov This fundamental reactivity research expands the understanding of the coordination chemistry of palladium and its complexes.

Selected Research Applications of Palladium(II) hexafluoroacetylacetonate

Application AreaTechnique / Co-reactantResulting Material / ProductKey Research Finding
Thin Film DepositionChemical Vapor Deposition (CVD) on CopperPalladium-Copper Alloy FilmDeposition occurs via a redox transmetalation reaction, forming volatile Cu(hfac)₂ as a byproduct. illinois.edu
Nanoparticle SynthesisThermal Decomposition on TiO₂Palladium Nanoparticles (PdNPs)The precursor adsorbs dissociatively on the surface before decomposing to form Pd atoms that sinter into nanoparticles above 575 K.
Nanowire SynthesisIon Beam Induced Deposition (IBID)Palladium-based NanowiresUsed as a precursor to create polycrystalline nanowires with high carbon content. acs.org
Coordination ChemistryReaction with excess LutidineDimeric Palladium ComplexAn hfac ligand undergoes cleavage, forming a unique dimer bridged by a dianionic trifluoroacetonate ligand. acs.orgnih.gov
CatalysisUV-initiated PolymerizationPolynorborneneThe compound can promote the polymerization of norbornene monomers in the presence of photoacid generators. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5HF6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXMXENXRHYOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F12O4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278409
Record name Bis(hexafluoroacetylacetonato)palladium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64916-48-9
Record name Bis(hexafluoroacetylacetonato)palladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64916-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(hexafluoroacetylacetonato)palladium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Design for Palladium Ii Hexafluoroacetylacetonate

Synthesis of Palladium(II)hexafluoroacetylacetonate Precursors

The creation of palladium(II) β-diketonate complexes, including Pd(hfac)₂, relies on established synthetic routes that facilitate the coordination of the β-diketonate ligand to the palladium center.

The synthesis of palladium(II) β-diketonate complexes is typically achieved through the reaction of a palladium(II) salt with a β-diketone in the presence of a base. A common precursor for these syntheses is sodium tetrachloropalladate (Na₂[PdCl₄]). wikipedia.org The reaction involves the deprotonation of the β-diketone, such as acetylacetone (B45752) or its fluorinated derivatives, to form the corresponding anion, which then acts as a bidentate ligand, coordinating to the palladium(II) ion through its two oxygen atoms.

For fluorinated palladium β-diketonates, a general synthetic scheme involves the use of a suitable palladium source and the desired fluorinated β-diketone. mdpi.com To prevent the unwanted hydrolysis of the ligand, anhydrous solvents like dry methanol (B129727) are often employed. mdpi.com The resulting complexes are typically yellow-orange powders that are stable in air but require cool storage due to their high volatility. mdpi.com The elongation of the fluorinated chains on the ligand can influence the physical properties of the resulting complex, such as its melting point. mdpi.com

Another route involves the reaction of cyclic β-diketones with sodium hexachlorodipalladate (Na₂[Pd₂Cl₆]), which yields square-planar coordinated palladium atoms with two trans-positioned bidentate β-diketonate ligands. researchgate.net

While solution-phase synthesis is conventional, solid-state phenomena involving palladium hexafluoroacetylacetonate complexes have been observed. For instance, (phenylazophenyl)palladium hexafluoroacetylacetonate undergoes a solid-state rearrangement. acs.org This indicates that the solid-state structure and reactivity of such complexes are areas of active research, although specific solid-phase synthesis methodologies for Palladium(II) hexafluoroacetylacetonate are not as commonly detailed as solution-based routes in the available literature.

Coordination Chemistry and Ligand Transformation

The coordination chemistry of Palladium(II) hexafluoroacetylacetonate is characterized by its reactions with Lewis bases, which can lead to the formation of various adducts and subsequent ligand transformations. These reactions are highly dependent on the nature of the Lewis base, stoichiometry, and the presence of other reagents like water.

Palladium(II) hexafluoroacetylacetonate is known to react with Lewis bases to form adducts of varying stoichiometries. nih.govdatapdf.com The addition of a Lewis base (L) to Pd(hfac)₂ can lead to the formation of 1:1 adducts with the general formula Pd(F₆acac)₂·L. datapdf.comresearchgate.net In these complexes, the palladium center is typically four-coordinate. One of the hexafluoroacetylacetonate ligands remains a bidentate oxygen-bonded (F₆acac-O,O) ligand, while the other transforms into a carbon-bonded (F₆acac-C) ligand. datapdf.comresearchgate.net This structural change can be identified by a characteristic 1:1:2 pattern of singlets in ¹⁹F NMR spectroscopy and a strong infrared band between 1730-1750 cm⁻¹. datapdf.comresearchgate.net

A variety of Lewis bases have been shown to form these 1:1 adducts, showcasing the versatility of the palladium center's coordination sphere.

Lewis Base (L)Resulting AdductReference
2,6-dimethylpyridine (lutidine)Pd(F₆acac)₂·(2,6-dimethylpyridine) nih.govresearchgate.net
2,4,6-trimethylpyridinePd(F₆acac)₂·(2,4,6-trimethylpyridine) datapdf.comresearchgate.net
PhenoxathiinPd(F₆acac)₂·(phenoxathiin) datapdf.comresearchgate.net
PhenazinePd(F₆acac)₂·(phenazine) datapdf.comresearchgate.net
DimethylaminePd(F₆acac)₂·((CH₃)₂NH) datapdf.comresearchgate.net

With stronger, less sterically hindered bases like pyridine (B92270) or methylamine, the reaction can proceed further to yield 4:1 adducts, where the hfacac groups are displaced to act as counter-ions. acs.org

Under specific conditions, the interaction with Lewis bases can lead to the cleavage of the hexafluoroacetylacetonate ligand itself. When Pd(hfac)₂ is treated with an excess of a Lewis base such as lutidine (2,6-dimethylpyridine) in the presence of water, a novel dimeric palladium complex is formed. nih.govnih.govacs.org This reaction proceeds beyond simple adduct formation and involves the breaking of a carbon-carbon bond within one of the hfacac ligands. nih.govacs.org

The most remarkable feature of the dimeric species formed from the ligand cleavage reaction is the nature of the bridging ligand. A single-crystal X-ray structure revealed that the two palladium centers are bridged by a dianionic trifluoroacetonate ligand, μ-CHC(O)CF₃. nih.govnih.govacs.org This bridging ligand is C-bound to both palladium atoms, completing a square planar coordination geometry around each metal center. nih.govacs.org

The structural characteristics of this palladium dimer have been precisely determined. The distance between the two palladium atoms is approximately 3.25 Å, which is too long to indicate a direct metal-metal bond. nih.govacs.org

Selected Structural Data for the Dimeric Palladium Complex nih.gov

ParameterValue
Pd-Pd distance~3.25 Å
Bridging Pd(1)–C bond distance2.024(5) Å
Bridging Pd(2)–C bond distance2.023(5) Å
Pd(1)–O(2) bond distance (trans to N)2.049(3) Å
Pd(2)–O(3) bond distance (trans to N)2.047(3) Å
Pd(1)–O(1) bond distance (trans to C)2.122(3) Å
Pd(2)–O(4) bond distance (trans to C)2.134(3) Å
Pd(1)–C(18)–Pd(2) angle107.0(2)°

The formation of this C-bound trifluoroacetonate bridge represents a significant transformation of the original hexafluoroacetylacetonate ligand, demonstrating the complex reactivity of Palladium(II) hexafluoroacetylacetonate beyond its role as a simple precursor. nih.govnih.gov

Design of Mixed-Ligand Palladium(II) Complexes

The compound Palladium(II) hexafluoroacetylacetonate, often abbreviated as Pd(hfac)₂, serves as a versatile precursor in the design of sophisticated mixed-ligand palladium(II) complexes. The electron-withdrawing nature of the hexafluoroacetylacetonate (hfac) ligand makes the palladium center susceptible to coordination by various other ligands, enabling the synthesis of complexes with tailored structural and electronic properties. The design of these complexes is highly dependent on reaction conditions, particularly the stoichiometry of the reactants and the presence of nucleophilic or protic species.

A prominent example of this design strategy is the reaction of Pd(hfac)₂ with nitrogen-donor ligands such as 2,6-dimethylpyridine, commonly known as lutidine. nih.govacs.org The stoichiometry between Pd(hfac)₂ and lutidine dictates the structure of the resulting complex. When treated with approximately three equivalents of lutidine, a 1:1 adduct is formed, Pd(O,O-Hfacac)(C-Hfacac)(lutidine). nih.govacs.org In this complex, a significant transformation occurs: one of the bidentate, O,O'-bonded hfac ligands rearranges to a monodentate, C-bonded ligand. datapdf.com This demonstrates how the introduction of a new ligand can alter the coordination mode of the original ligands.

Increasing the excess of lutidine, however, leads to a more complex structural rearrangement. In the presence of excess lutidine and trace amounts of water, a novel dimeric palladium complex, [Pd(Hfacac)(lutidine)]₂(μ-CHC(O)CF₃), is formed. nih.govacs.org This reaction involves the cleavage of a C-CF₃ bond within one of the hfac ligands, a process facilitated by water. nih.gov The resulting dianionic trifluoroacetonate fragment, [CHC(O)CF₃]²⁻, acts as a bridging ligand between two [Pd(Hfacac)(lutidine)] units. nih.gov This transformation highlights a key design principle: the deliberate use of specific reagents and conditions can induce ligand fragmentation and the formation of unique molecular architectures.

The formation of the dimer is also accompanied by the production of byproducts, including trans-Pd(O₂CCF₃)₂(lutidine)₂ and [lutidinium][Hfacac], which account for the remaining fragments of the cleaved hfac ligand. nih.govacs.org

Detailed structural analysis using single-crystal X-ray diffraction has provided significant insights into the geometry of these mixed-ligand complexes. The dimeric complex features two palladium(II) centers, each with a square planar coordination geometry. nih.gov Each palladium atom is coordinated to one bidentate hfac anion, one lutidine ligand, and is bridged by the dianionic trifluoroacetonate ligand. nih.gov The distance between the two palladium atoms is approximately 3.25 Å, which is too long to indicate a significant bonding interaction. nih.gov

Selected Structural Parameters for [Pd(Hfacac)(lutidine)]₂(μ-CHC(O)CF₃)
ParameterValueReference
Pd-Pd Distance~3.25 Å nih.gov
Coordination GeometrySquare Planar nih.gov
Pd(1) Inner Sphere Angles87.22(17)° - 93.64(18)° nih.gov
Pd(2) Inner Sphere Angles87.70(18)° - 92.43(17)° nih.gov
Bridging Pd-C Distances~2.024 Å nih.gov

Spectroscopic data, particularly ¹⁹F NMR, is crucial for distinguishing between the different complex types formed. The chemical shifts and integration patterns provide a clear fingerprint for the coordination environment of the fluorine atoms on the hfac ligands.

Comparative ¹⁹F NMR Data for Palladium-Lutidine Complexes
Compound¹⁹F NMR Chemical Shifts (ppm)Integration RatioReference
Pd(O,O-Hfacac)(C-Hfacac)(lutidine)-75.07, -75.12, -77.501:1:2 nih.gov
[Pd(Hfacac)(lutidine)]₂(μ-CHC(O)CF₃)-74.09 (broad), -75.55 (sharp), -77.14 (broad)2:2:1 nih.gov

Advanced Deposition Techniques and Material Fabrication Utilizing Palladium Ii Hexafluoroacetylacetonate

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition of palladium using Palladium(II)hexafluoroacetylacetonate allows for the controlled growth of thin films and the synthesis of nanoparticles, crucial for applications in catalysis and electronics. The choice of co-reactants and deposition conditions significantly influences the material's properties.

Palladium Thin Film Growth from this compound

The growth of palladium thin films via ALD with this compound has been successfully demonstrated using various co-reactants and energy sources to drive the surface reactions. These methods enable the deposition of uniform and conformal films on a variety of substrates.

Thermal ALD of palladium has been achieved using co-reactants like formalin and ozone. The process involving formalin (an aqueous solution of formaldehyde) as the reducing agent has been shown to enable the nucleation and growth of palladium films on surfaces like alumina (B75360). acs.orgresearchgate.netmdpi.com However, the nucleation period can be lengthy, sometimes requiring 20 to 100 ALD cycles. osti.gov This delay is attributed to surface poisoning by hexafluoroacetylacetonate (hfac) ligands, which can form stable surface species with the substrate, such as Al(hfac)*, acting as site blockers. osti.gov

A thermal ALD process using ozone (O₃) as the co-reactant has also been developed, offering an alternative to formalin and hydrogen. ntu.edu.sgresearchgate.netscispace.com This method allows for the growth of metallic palladium films in a temperature range of 180–220 °C without the need for a separate reducing agent. ntu.edu.sgresearchgate.net The concentration of ozone is a critical parameter; a precisely controlled low concentration is necessary to prevent oxidation of the palladium film. researchgate.netscispace.com This process has been shown to produce highly uniform films with very low surface roughness. ntu.edu.sg

Research Findings on Thermal ALD of this compound

Co-reactant Deposition Temperature (°C) Substrate(s) Growth per Cycle (Å/cycle) Film Properties Reference(s)
Formalin 200 Al₂O₃ ~0.2 Nucleation on Al₂O₃ researchgate.netmst.edu
Ozone 180-220 Sapphire, Silicon, Silica (B1680970) ~0.25 Highly uniform, low fluorine contamination, surface roughness of 0.2 nm ntu.edu.sgresearchgate.net

Plasma-Enhanced Atomic Layer Deposition (PEALD) offers a low-temperature route to synthesizing high-purity palladium films. One notable process utilizes sequential exposures to this compound, hydrogen (H₂) plasma, and oxygen (O₂) plasma in an ABC-type cycle. researchgate.netacs.orgtue.nl This method can produce virtually 100% pure palladium films at temperatures as low as 100 °C. researchgate.netresearchgate.netacs.org The H₂ plasma acts as the primary reducing agent, while the subsequent O₂ plasma step is crucial for removing residual carbon-containing fragments from the surface, which are not fully eliminated by the H₂ plasma alone. researchgate.netacs.orgtue.nl Omitting the O₂ plasma step results in significant carbon contamination (>10%) and higher film resistivity. researchgate.netacs.org This ABC-type PEALD process also facilitates faster nucleation of palladium nanoparticles compared to conventional thermal ALD. researchgate.netacs.org

Another PEALD approach involves using a remote hydrogen plasma as the sole co-reactant. researchgate.net This technique has been demonstrated to deposit palladium on various substrates, including iridium, tungsten, and silicon, at a low temperature of 80 °C. researchgate.net The use of a remote plasma source helps to minimize plasma-induced damage to the substrate and growing film.

Comparison of PEALD Processes for Palladium Thin Films

Plasma Co-reactant(s) Deposition Temperature (°C) Key Process Feature Resulting Film Purity Reference(s)
H₂ and O₂ Plasmas (ABC-type) 100 O₂ plasma step removes carbon contaminants Virtually 100% pure researchgate.netresearchgate.netacs.org
H₂ Plasma (AB-type) 100 Without O₂ plasma cleaning step >10% carbon contamination researchgate.netacs.org

The Growth per Cycle (GPC) in ALD is a critical parameter that is ideally constant within a specific temperature range known as the "ALD window". For the thermal ALD of palladium from this compound and ozone, a constant growth rate of approximately 0.25 Å per cycle has been observed in the temperature range of 180–220 °C. ntu.edu.sgresearchgate.net Another study utilizing low-concentration ozone reported a growth rate of 0.22 Å per cycle. scispace.comntu.edu.sg

In the case of thermal ALD with formalin, a growth rate of 0.2 Å/cycle has been measured after an initial nucleation period. researchgate.net The deposition temperature significantly affects the reaction kinetics and the self-limiting nature of the ALD process. oaepublish.com Outside the optimal ALD temperature window, thermal decomposition of the precursor can lead to an undesirable increase in the growth rate and the incorporation of impurities. researchgate.netoaepublish.com For instance, at 310°C, a partial decomposition of the precursor was observed, leading to an increased growth rate of 0.136 nm/cycle. researchgate.net

Controlling impurities, primarily carbon, oxygen, and fluorine from the hexafluoroacetylacetonate ligand, is paramount for achieving high-quality palladium films with desired electrical properties. In thermal ALD with ozone, the resulting palladium films have been found to be highly uniform and free of fluorine contamination. ntu.edu.sg

The PEALD process using sequential H₂ and O₂ plasmas is particularly effective for impurity control. researchgate.netacs.org The O₂ plasma step is specifically designed to remove carbon-containing species that remain after the H₂ plasma reduction step. researchgate.netacs.orgtue.nl This results in films with virtually 100% purity and low resistivity (24 ± 3 μΩ cm). researchgate.netresearchgate.netacs.org In contrast, the two-step (AB-type) process using only H₂ plasma leads to carbon contamination exceeding 10% and significantly higher resistivity. researchgate.netacs.org The use of a remote hydrogen plasma has also been shown to effectively reduce carbon and fluorine content in the deposited films. researchgate.net

Palladium Nanoparticle Synthesis via ALD

ALD is a powerful technique for synthesizing monodispersed palladium nanoparticles with precise size control. By using alternating exposures of this compound and formalin on a support material like alumina, palladium nanoparticles can be synthesized. acs.orgresearchgate.net The size of these nanoparticles can be tuned by adjusting the ALD process conditions. acs.orgresearchgate.net For example, conventional ALD conditions can produce nanoparticles with an average size of 1.4 nm. acs.orgresearchgate.net

The synthesis of even smaller, subnanometer palladium particles has been achieved through low-temperature precursor exposures followed by protective alumina overcoats deposited by ALD. acs.orgresearchgate.net The number of ALD cycles and the precursor dose time can also be varied to control the palladium loading and nanoparticle size. mst.edu For instance, increasing the number of ALD cycles leads to the formation of larger nanoparticles. mst.edu

The thermal decomposition of this compound on a titanium dioxide (TiO₂) surface has also been studied for nanoparticle synthesis. nih.gov This process involves the dissociative adsorption of the precursor, followed by thermal decomposition of the ligands at elevated temperatures (above 575 K) to form palladium nanoparticles. nih.gov The size of these nanoparticles increases with the annealing temperature. nih.gov

Summary of Palladium Nanoparticle Synthesis via ALD

ALD Method Co-reactant/Process Support Material Resulting Nanoparticle Size Key Findings Reference(s)
Thermal ALD Formalin Alumina 1.4 nm (conventional), >2 nm (with TMA treatment), subnanometer (low-temp exposure) Particle size can be tuned by adjusting preparation conditions. acs.orgresearchgate.net
Thermal ALD Formalin Alumina 1.6 nm (10 cycles) Particle size increases with the number of ALD cycles. mst.edu
Nucleation and Growth Mechanisms on Metal Oxide Supports (e.g., TiO₂(110))

The formation of palladium nanoparticles on titanium dioxide (TiO₂) surfaces, particularly the rutile TiO₂(110) single crystal, using Palladium(II) hexafluoroacetylacetonate (Pd(hfac)₂) as a precursor, is a well-studied process that proceeds through a series of distinct steps involving adsorption, dissociation, and thermal decomposition.

At room temperature (approximately 300 K), Pd(hfac)₂ adsorbs dissociatively onto the TiO₂(110) surface. researchgate.netacs.orgnih.gov This process yields adsorbed palladium hexafluoroacetylacetonate radicals (Pd(hfac)ads), hexafluoroacetylacetonate ligands (hfacads), and other fragments of the hfac ligand. researchgate.netacs.orgnih.gov Scanning tunneling microscopy (STM) has revealed the formation of a (2 × 1) surface overlayer, which indicates that the hfac ligand adsorbs in a bidentate bridging fashion across two five-fold coordinated titanium atoms. researchgate.netacs.org Simultaneously, the Pd(hfac) species adsorbs between two bridging oxygen atoms on the TiO₂(110) surface. researchgate.netacs.orgnih.gov Density functional theory (DFT) studies have further elucidated the adsorption preferences of the various species on the TiO₂(110) surface and have been used to propose possible decomposition pathways leading to the formation of palladium nucleation sites. acs.org

Upon annealing the substrate to 525 K, the adsorbed hfac ligands and their fragments decompose. researchgate.netacs.orgnih.gov This decomposition leaves behind palladium oxide-like species (PdO-like) and/or individual palladium atoms or small clusters on the surface. researchgate.netacs.orgnih.gov As the annealing temperature is increased further, to above 575 K, a shift in the Pd 3d peaks to lower binding energies is observed in X-ray photoelectron spectroscopy (XPS), and the formation of distinct palladium nanoparticles becomes evident through STM. researchgate.netacs.orgnih.gov This observation is indicative of the sintering of palladium atoms and clusters into larger nanoparticles. researchgate.netacs.orgnih.gov The removal of the hfac ligand and its fragments from the surface is believed to be a crucial step that eliminates the nucleation inhibition that has been previously observed with the Pd(hfac)₂ precursor on TiO₂. researchgate.netacs.orgnih.gov

Size and Dispersion Control of Palladium Nanoparticles

The size and dispersion of palladium nanoparticles synthesized from Palladium(II) hexafluoroacetylacetonate are critical parameters that can be controlled through various deposition and processing conditions. The final morphology of the supported nanoparticles is influenced by factors such as annealing temperature, the number of deposition cycles, and surface pre-treatments.

Studies on the thermal decomposition of Pd(hfac)₂ on TiO₂(110) have shown a direct correlation between annealing temperature and nanoparticle size. For instance, after an initial adsorption and decomposition cycle, annealing at 575 K resulted in palladium nanoparticles with an average height of 1.2 ± 0.6 nm. researchgate.netacs.orgnih.gov Increasing the annealing temperature to 875 K led to an increase in the average nanoparticle height to 1.7 ± 0.5 nm, indicating that higher temperatures promote the sintering of smaller particles into larger ones. researchgate.netacs.orgnih.gov

The amount of palladium deposited, and consequently the potential for nanoparticle growth and coalescence, can be controlled by the number of adsorption and decomposition cycles. The palladium coverage on the TiO₂(110) surface has been shown to increase linearly with the number of cycles, with a growth rate of approximately 0.05 monolayers (ML) or 0.6 Å per cycle. researchgate.netacs.orgnih.gov This linear growth allows for precise control over the total amount of palladium deposited, which in turn affects the final nanoparticle size and density.

Furthermore, the properties of the substrate surface can be modified to influence the nucleation and growth of the palladium nanoparticles. For example, in atomic layer deposition (ALD) processes using Pd(hfac)₂ and formalin on an alumina support, conventional conditions typically produce nanoparticles with an average size of 1.4 nm. acs.org However, by first treating the alumina support with trimethylaluminum (B3029685) (TMA) to remove surface hydroxyl groups, the resulting palladium nanoparticles are larger, with an average size greater than 2 nm. acs.org Conversely, utilizing low-temperature metal precursor exposures can lead to the synthesis of ultrasmall, subnanometer palladium particles. acs.org The concentration of the Pd(hfac)₂ precursor can also be adjusted to control the size of the resulting nanoparticles. frontiersin.org

ParameterConditionResulting Pd Nanoparticle Size
Annealing Temperature575 K1.2 ± 0.6 nm (height)
Annealing Temperature875 K1.7 ± 0.5 nm (height)
Surface Treatment (Al₂O₃)Conventional ALD~1.4 nm
Surface Treatment (Al₂O₃)TMA pre-treatment> 2 nm
Deposition ConditionLow-temperature precursor exposureSubnanometer
Surface Overcoating Strategies for Nanoparticle Stabilization (e.g., Al₂O₃)

A significant challenge in the application of supported metal nanoparticles is their thermal instability, which can lead to sintering and a loss of catalytic activity at elevated temperatures. A highly effective strategy to mitigate this is the encapsulation of the nanoparticles with a thin, porous metal oxide layer, such as aluminum oxide (Al₂O₃), often deposited via atomic layer deposition (ALD).

The ALD of Al₂O₃ on palladium nanoparticles creates a protective overcoat that can physically prevent the migration and coalescence of the nanoparticles, even under harsh reaction conditions. This stabilization is achieved through the strong interaction between the palladium surface and the alumina overlayer. It has been shown that Al₂O₃ overlayers on palladium particles are rich in pentacoordinated Al³⁺ sites that can strongly interact with adjacent surface palladium oxide (PdOₓ) phases. acs.org This interaction forms stable PdOₓ and Pd-PdOₓ structures, which are crucial for maintaining the catalytic activity and stability of the palladium nanoparticles, for instance, in high-temperature methane combustion. acs.org

The Al₂O₃ overcoat not only prevents sintering but can also be engineered to be porous, allowing reactant molecules to access the active palladium surface while still providing a stabilizing effect. The thickness of the Al₂O₃ overcoat can be precisely controlled by the number of ALD cycles, with a typical growth rate of around 0.16 nm per cycle. researchgate.net This precise control allows for the tuning of the overcoat's properties to balance nanoparticle stabilization with catalytic accessibility. The presence of the Al₂O₃ overcoat has been shown to effectively prevent the aggregation of palladium nanoparticles at temperatures as high as 900°C. acs.org

Chemical Vapor Deposition (CVD) Applications

Palladium Thin Film Deposition by MOCVD

Palladium(II) hexafluoroacetylacetonate is a widely used precursor for the deposition of palladium thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). Its volatility and ability to decompose cleanly under specific conditions make it a suitable candidate for this technique.

Palladium thin films can be deposited in a hot-wall reactor system using a mixture of Pd(hfac)₂ in a carrier gas such as helium. illinois.edu The deposition process is influenced by several parameters, including the concentration of the precursor, deposition temperature, pressure, and deposition time. illinois.edu MOCVD using Pd(hfac)₂ allows for the formation of small, finely dispersed palladium crystals at temperatures as low as 220°C under both ambient and reduced pressure. illinois.edu

In the presence of hydrogen as a reactive gas, Pd(hfac)₂ can readily deposit pure palladium metal films on a variety of substrates, including glass, silicon, copper, tungsten, aluminum, and nickel, at temperatures as low as 200°C. illinois.edu Mass spectrometric analysis of the byproducts suggests that the deposition mechanism in the presence of hydrogen involves the reaction of Pd(hfac)₂ with H₂ to form hexafluoroacetylacetone (B74370) (hfacH). illinois.edu High-purity palladium thin films have been successfully deposited selectively using this method. illinois.edu

More recently, thermal ALD processes utilizing Pd(hfac)₂ and ozone (O₃) as precursors have been developed for the growth of palladium thin films in a temperature range of 180–220°C. researchgate.netnih.gov This method has been shown to produce highly uniform, metallic palladium films without fluorine contamination, a common issue with fluorinated precursors. researchgate.netnih.gov The films deposited on substrates such as sapphire, silicon, and silica exhibit a constant growth rate of approximately 0.25 Å per cycle and a low surface roughness of only 0.2 nm. researchgate.netnih.gov The electrical resistivity of a ~25 nm thick film deposited at 200°C was found to be around 63 μΩ cm. researchgate.net The growth morphology initially follows an island growth model, with the islands coalescing to form a continuous film after a sufficient number of cycles. researchgate.net

Alternative Fabrication Routes for Palladium Nanomaterials

Beyond the more conventional thermal decomposition and chemical vapor deposition techniques, Palladium(II) hexafluoroacetylacetonate can also be utilized in alternative fabrication routes for producing palladium nanomaterials. One such method is supercritical fluid nucleation. This technique has been employed to synthesize palladium nanoparticles functionalized with both fluorinated and non-fluorinated alkyl moieties, as well as thiol-capped nanoparticles. frontiersin.org In the synthesis of reduced graphene oxide (RGO)-supported palladium nanoparticles, the size of the nanoparticles can be controlled by adjusting the concentration of the Pd(hfac)₂ precursor within the supercritical fluid. frontiersin.org

While sonochemical methods and microemulsion synthesis are also established alternative routes for the fabrication of palladium nanoparticles, the readily available literature primarily describes the use of other palladium precursors, such as palladium(II) nitrate or palladium(II) chloride, for these techniques. researchgate.netnih.govhielscher.combohrium.com The application of Pd(hfac)₂ in these specific solution-based methods is less commonly reported.

Another innovative approach involves the direct synthesis of palladium nanoparticles by ALD using Pd(hfac)₂ and ozone, which circumvents the need for potentially hazardous reducing agents like formaldehyde or hydrogen gas. mdpi.com This process allows for the preparation of palladium nanoparticles without the necessity of an additional annealing step. mdpi.com

Catalytic Applications of Palladium Ii Hexafluoroacetylacetonate and Its Derivatives

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, with palladium catalysts playing a central role. nih.govijpcsonline.com The catalytic cycle for many of these reactions involves the interchange between Pd(0) and Pd(II) oxidation states. wikipedia.org While various palladium(II) precatalysts, such as palladium(II) acetate (B1210297) and palladium(II) chloride, are commonly employed, the specific use of Palladium(II)hexafluoroacetylacetonate is less frequently documented in the mainstream literature for these particular applications. acs.orgnih.gov

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, styrenes, and polyolefins by coupling organoboron compounds with organic halides or triflates. wikipedia.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The generally accepted catalytic cycle involves three main steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

A range of palladium(II) complexes can serve as precatalysts, which are reduced in situ to the active Pd(0) species. nih.gov While Pd(II) complexes with various ligands have been shown to be highly active catalysts for the Suzuki-Miyaura reaction, specific and detailed research findings on the application of this compound in this capacity are not extensively reported in the surveyed scientific literature. rsc.orgacs.org The development of catalysts often focuses on tuning the electronic and steric properties of ligands to enhance catalytic activity and stability. nih.gov

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the reaction of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base, to produce a substituted alkene. wikipedia.org This transformation is significant for its ability to form substituted alkenes with high stereoselectivity. organic-chemistry.org The catalytic cycle is generally understood to begin with the oxidative addition of the halide to a Pd(0) center, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product. libretexts.org

Palladium(II) compounds like palladium(II) acetate are frequently used as precatalysts that are reduced to the active Pd(0) species under the reaction conditions. libretexts.org There is also a class of reactions known as oxidative Heck reactions that proceed through a Pd(II)-catalyzed pathway, often involving a terminal oxidant. nih.govdiva-portal.org Despite the widespread use of various palladium sources for the Mizoroki-Heck reaction, comprehensive studies detailing the performance of this compound as a primary catalyst for this transformation are limited.

The Sonogashira coupling reaction is a widely used method for forming C(sp²)-C(sp) bonds, typically by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is generally catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The palladium cycle involves oxidative addition, while the copper cycle is thought to form a copper(I) acetylide, which then participates in a transmetalation step with the palladium intermediate. researchgate.net

Various palladium(II) complexes can serve as precatalysts, which are reduced in the reaction mixture to generate the active Pd(0) catalyst. organic-chemistry.org While copper-free Sonogashira protocols have been developed, the choice of palladium source and ligands remains crucial. organic-chemistry.org Although palladium(II) complexes featuring β-oxoiminatophosphane ligands have been shown to be highly efficient, specific data on the catalytic performance of this compound is not widely available. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have become prominent ligands in palladium catalysis due to their strong σ-donating properties, which contribute to the formation of highly stable and active catalysts. wikipedia.org Pd-NHC complexes are effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. wikipedia.orgarcjournals.org

The synthesis of Pd-NHC complexes can be achieved through several routes. wikipedia.org Common methods include the reaction of a free carbene with a palladium precursor, transmetalation from a silver-NHC complex, or direct metallation of an imidazolium (B1220033) salt (the NHC precursor) with a palladium(II) source. wikipedia.orgnih.gov Palladium(II) acetate (Pd(OAc)₂) is a frequently used precursor for direct metallation. nih.govnih.gov In this process, the acetate ligands are substituted by the incoming NHC ligand. It is mechanistically plausible that this compound could serve a similar role as a Pd(II) precursor, with the hexafluoroacetylacetonate ligands being displaced by the NHC. However, specific examples and detailed studies of this synthetic route using Pd(hfac)₂ are not extensively documented in the reviewed literature.

Synthesis Method for (NHC)Pd Complexes Common Pd(II) Precursor Description
Direct MetallationPd(OAc)₂Reaction of an imidazolium salt with a Pd(II) source, often in the presence of a base. nih.govnih.gov
Transmetalation[Pd(Br)₂(MeCN)₂]Transfer of an NHC ligand from a less noble metal (e.g., Ag) complex to a palladium salt. nih.govnih.gov
Ligand SubstitutionPd₂(dba)₃, [Pd(allyl)Cl]₂Displacement of labile ligands (e.g., dibenzylideneacetone, allyl) by an NHC ligand. wikipedia.org

Alkene Functionalization Reactions

Palladium(II) catalysts are pivotal in the functionalization of alkenes, where a Pd(II) species activates the double bond toward nucleophilic attack. This process, known as nucleopalladation, generates a Pd(II)-alkyl intermediate that can undergo various subsequent transformations.

Nucleopalladation is a key step in many palladium(II)-catalyzed reactions, including the well-known Wacker process. It involves the addition of a nucleophile and a palladium species across an alkene double bond. The resulting organopalladium intermediate is a versatile species that can lead to a variety of functionalized products.

In the context of enantioselective catalysis, the choice of the palladium catalyst, including its counterions, can be critical. Research into intramolecular oxidative amination of alkenes has provided insight into the role of different palladium complexes. In one study, the catalytic activity of a chiral palladium complex was evaluated with different counterions: chloride, acetate, and hexafluoroacetylacetonate (hfacac). While the chloride and hexafluoroacetylacetonate versions of the catalyst reacted slowly, the corresponding acetate-bridged dimer provided the desired oxazolidinone product in quantitative yield in a much shorter time. This highlights the significant influence of the ligand environment on the catalytic efficiency in nucleopalladation-initiated cyclizations.

Catalyst Derivative Relative Reactivity Outcome
Chloride ComplexSlowLow conversion over extended time.
Hexafluoroacetylacetonate (hfacac) ComplexSlowLow conversion over extended time.
Acetate Bridged DimerFastQuantitative yield in 4.5 hours.

Enantioselective Catalytic Applications (e.g., Allylic Imidate Rearrangement)

The enantioselective rearrangement of allylic imidates to allylic amides is a powerful transformation in organic synthesis for creating chiral nitrogen-containing compounds. This reaction is a type of kisti.re.krkisti.re.kr-sigmatropic rearrangement, and its catalysis by palladium(II) complexes has been a subject of significant research. The mechanism is proposed to proceed through a cyclization-induced rearrangement pathway involving a cyclic carbonium ion intermediate. researchgate.net

The active catalysts for this transformation are typically cationic Pd(II) complexes featuring chiral ligands. researchgate.netacs.org These catalysts are often generated from a stable Pd(II) precursor. While the literature frequently cites the use of dichloro-palladium complexes with chiral diamine ligands, the fundamental requirement is a source of Pd(II) that can coordinate with the chiral ligand and the substrate. researchgate.netacs.org The enantioselection arises from the chiral environment created by the ligand around the palladium center, which dictates the facial selectivity of the olefin coordination and subsequent nitrogen attack. acs.org

Research has shown that the choice of the chiral ligand is crucial, with various C2-symmetric and other specifically designed ligands being developed to maximize enantiomeric excess (ee). nih.gov In some cases, catalysts based on cyclopalladated ferrocenes have yielded allylic amides in over 90% ee. kisti.re.kr The effectiveness of the catalysis can be influenced by factors such as the counterion and the specific structure of the allylic imidate substrate. acs.orgnih.gov

Table 1: Enantioselective Allylic Imidate Rearrangement using a Chiral Palladacycle Catalyst System
SubstrateCatalyst SystemEnantiomeric Excess (ee)
(E)-N-aryltrifluoroacetimidate5 mol % [(Sp)-Pyrr-CAP-Cl] + 3.8 equiv AgNO3up to 83%
(E)-trichloroacetimidates5 mol % [(Sp)-Pyrr-CAP-Cl] + 3.8 equiv AgNO3up to 99%
Data derived from studies on palladacycle catalysts for allylic imidate rearrangements. nih.gov

Carboxyalkynylation of Olefins

Based on available scientific literature, the use of Palladium(II) hexafluoroacetylacetonate as a catalyst for the carboxyalkynylation of olefins is not a well-documented application. Extensive searches of chemical databases and research publications did not yield specific examples or dedicated studies of this particular transformation using this compound.

Heterogeneous Catalysis Utilizing Derived Palladium Species

Palladium(II) hexafluoroacetylacetonate is a valuable precursor for generating highly active heterogeneous palladium catalysts. Its volatility and thermal decomposition characteristics make it suitable for techniques like Atomic Layer Deposition (ALD) and for the synthesis of supported nanoparticles. These derived palladium species exhibit high catalytic efficiency in a variety of reactions.

Supported Palladium Nanoparticles for Catalytic Reactions

The immobilization of palladium nanoparticles (PdNPs) on solid supports is a cornerstone of heterogeneous catalysis, combining the high activity of palladium with the benefits of catalyst stability and recyclability. Palladium(II) hexafluoroacetylacetonate serves as an effective precursor for creating such supported PdNPs. For instance, it can be used in ALD processes or through thermal decomposition on a support material.

These supported PdNPs are catalytically active in numerous transformations, including hydrogenation, CO oxidation, and various cross-coupling reactions. The support material, which can range from metal oxides like TiO2 and Al2O3 to metal-organic frameworks (MOFs), plays a crucial role in the catalyst's performance by influencing nanoparticle size, dispersion, and interaction with the reactants. For example, PdNPs supported on a Ce-MOF have shown significantly higher catalytic activity for CO oxidation compared to other supported systems, an effect attributed to the redox properties of the cerium ions in the support.

Methanol (B129727) Decomposition Catalysis

Palladium(II) hexafluoroacetylacetonate is a key precursor for synthesizing highly dispersed palladium catalysts for the decomposition of methanol into hydrogen and carbon monoxide, a reaction of interest for hydrogen production. Using Atomic Layer Deposition (ALD), thin films and nanoparticles of palladium can be precisely deposited onto various metal oxide supports from sequential exposures to Palladium(II) hexafluoroacetylacetonate (Pd(hfac)2) and a reducing agent like formalin.

Research has shown that the nature of the support significantly impacts catalytic activity and stability. For instance, ALD-synthesized Pd nanoparticles on Al2O3 supports demonstrate high activity and hydrogen selectivity at relatively low temperatures. In contrast, when supported on ZnO, the catalyst shows lower activity and deactivates quickly. This deactivation was found to be due to the "dissolution" of palladium into the ZnO substrate during the reaction. This issue can be mitigated by applying a thin overcoating of Al2O3, which stabilizes the catalyst and enhances its performance.

Table 2: Performance of ALD-Synthesized Palladium Catalysts in Methanol Decomposition
Catalyst SupportPrecursorObservation
Al2O3Pd(hfac)2High activity and H2 selectivity at low temperatures.
ZnOPd(hfac)2Low activity and rapid deactivation.
Pd-ZnO with Al2O3 overcoatPd(hfac)2Enhanced activity and mitigated deactivation.

Thiol-yne Click Reactions

In the realm of "click chemistry," the thiol-yne reaction, or alkyne hydrothiolation, is a vital tool for forming vinyl sulfides. Studies have demonstrated that Palladium(II) hexafluoroacetylacetonate is an exceptionally efficient catalyst for this reaction. Its use can lead to a tenfold increase in catalytic efficiency compared to other palladium complexes, allowing for catalyst loadings as low as 0.1 mol%. A hundred-fold increase in efficiency (0.01 mol% loading) has also been achieved for the first time using this catalyst.

The superior performance is attributed to the hexafluoroacetylacetonate ligand. This highly fluorinated ligand enhances the affinity of the palladium center for the alkyne's triple bond. Furthermore, it stabilizes the catalytic system, preventing the formation of insoluble palladium-thiolate polymers that can deactivate the catalyst. This ensures the reaction proceeds in a homogeneous manner, which is often not the case with other diketonate ligands that can lead to a mix of homogeneous and heterogeneous catalysis.

Table 3: Compound Names
Compound Name
This compound
(E)-N-aryltrifluoroacetimidate
(E)-trichloroacetimidates
Silver Nitrate
Palladium
Titanium Dioxide
Aluminum Oxide
Carbon Monoxide
Zinc Oxide
Methanol
Hydrogen
Formalin
Vinyl Sulfides

Mechanistic Investigations of Palladium Ii Hexafluoroacetylacetonate Reactions

Surface Adsorption and Decomposition Pathways

The initial interaction of the Pd(hfac)₂ precursor with a substrate surface dictates the subsequent film growth. This interaction involves adsorption, followed by decomposition, which can be thermally or chemically induced.

Research indicates that palladium(II) hexafluoroacetylacetonate does not adsorb molecularly but undergoes dissociative chemisorption on various substrates, including titanium dioxide (TiO₂) and silicon (Si).

On the TiO₂(110) surface, at a temperature of 300 K, Pd(hfac)₂ adsorbs dissociatively, leading to the formation of adsorbed Pd(hfac) (Pd(hfac)ads), adsorbed hexafluoroacetylacetonate ligand (hfac ads), and other adsorbed fragments of the hfac ligand nih.govacs.orgresearchgate.net. Scanning tunneling microscopy (STM) has shown a (2 × 1) surface overlayer, suggesting that the hfac ligand adsorbs in a bidentate bridging fashion across two 5-fold coordinated titanium atoms, while the Pd(hfac) species adsorbs between two bridging oxygen atoms on the surface nih.govacs.orgresearchgate.net. Density functional theory (DFT) studies have also explored the adsorption preferences of Pd(hfac), hfac, and atomic Pd on the TiO₂(110) surface to understand the decomposition pathways leading to Pd nucleation rsc.org.

Similarly, on the Si(100) surface, DFT calculations show that Pd(hfac)₂ precursors first chemisorb and then dissociate to form adsorbed Pd(hfac)* and hfac* mdpi.compsecommunity.org. The reaction energy for this dissociation has been calculated to be -1.87 eV mdpi.com. The most stable adsorption site for the Pd(hfac) species on the clean Si(100) surface has an adsorption energy of -4.08 eV, where two Pd-Si bonds are formed mdpi.com.

The thermal decomposition of the adsorbed species is a crucial step in the formation of palladium nanoparticles and films. On TiO₂(110), annealing the surface with adsorbed Pd(hfac) and hfac species to 525 K leads to the decomposition of the hfac ligands. This process results in the formation of PdO-like species and/or individual palladium atoms or clusters nih.govacs.orgresearchgate.net. As the annealing temperature is increased above 575 K, X-ray photoelectron spectroscopy (XPS) shows a shift in the Pd 3d peaks to lower binding energies, which, combined with STM observations of nanoparticles, indicates the sintering of Pd atoms and clusters into larger Pd nanoparticles nih.govacs.orgresearchgate.net.

The average height of these nanoparticles is observed to increase with higher annealing temperatures. For instance, at 575 K, the average nanoparticle height is 1.2 ± 0.6 nm, which increases to 1.7 ± 0.5 nm after annealing at 875 K nih.govacs.org. The amount of palladium deposited on the TiO₂(110) surface demonstrates a linear increase with the number of adsorption and decomposition cycles, with a growth rate of approximately 0.05 monolayers (ML) or 0.6 Å per cycle nih.govacs.org.

On hydroxylated Al₂O₃ substrates, the adsorption of Pd(hfac)₂ yields both Pd(hfac)* and Al(hfac)* surface species osti.gov. The Al(hfac)* species exhibits second-order kinetics for its isothermal loss at temperatures between 448-523 K, with an activation barrier of 39.4 kcal/mol .

The fragmentation and subsequent removal of the hfac ligand are critical for successful palladium deposition. The presence of hfac ligands or their fragments on the surface can inhibit the nucleation of Pd nanoparticles nih.govacs.org. On hydroxylated Al₂O₃, it has been observed that Al(hfac)* species act as site blockers, leading to long nucleation periods in ALD processes osti.gov. The removal of these poisoning species is necessary to enable the gradual growth of Pd nanoclusters, which eventually coalesce into a continuous film osti.gov.

The mechanism of ligand removal is highly dependent on the co-reactants used in the deposition process. For example, during Pd ALD with formalin as a co-reactant on Al₂O₃, only the hfac ligands from the Pd(hfac)* species are removed, while the Al(hfac)* species are removed more slowly over subsequent ALD cycles . In plasma-assisted ALD, an O₂ plasma pulse can be essential to remove carbon contaminants that remain on the surface after a H₂ plasma reduction step acs.org. The cleavage of the hfac ligand can also be influenced by the presence of other chemical species, as demonstrated by the reaction with lutidine and water, which leads to the formation of a dimeric palladium complex bridged by a trifluoroacetonate ligand nih.gov.

Table 1: Key Events in the Thermal Decomposition of Pd(hfac)₂ on TiO₂(110)

Temperature (K)Observed EventsResulting Species
300Dissociative chemisorption of Pd(hfac)₂.Pd(hfac)ads, hfacads, and ligand fragments. nih.govacs.orgresearchgate.net
525Decomposition of adsorbed hfac ligands.PdO-like species, Pd atoms, or clusters. nih.govacs.orgresearchgate.net
> 575Sintering of Pd atoms and clusters.Pd nanoparticles. nih.govacs.orgresearchgate.net

Mechanistic Studies in Catalysis

Palladium(II)hexafluoroacetylacetonate serves as a precursor to catalytically active species in a variety of organic transformations. Understanding the detailed mechanisms of these reactions is crucial for optimizing catalyst performance and developing new synthetic methodologies.

Catalytic Cycles Involving this compound (e.g., Pd(IV)/Pd(II) vs. Pd(II) Vinylidene)

While this compound is utilized as a catalyst precursor, detailed mechanistic studies specifically delineating and comparing Pd(IV)/Pd(II) versus Pd(II) vinylidene catalytic cycles for this compound are not extensively documented in the reviewed literature. However, the general principles of these catalytic cycles are well-established in palladium chemistry and provide a framework for understanding its potential reactivity.

The Pd(II)/Pd(IV) catalytic cycle is often invoked in oxidative addition reactions where a Pd(II) species undergoes oxidation to a Pd(IV) intermediate. vander-lingen.nl This pathway is particularly relevant in C-H activation and functionalization reactions. A typical cycle would involve the reaction of a Pd(II) complex with a substrate, followed by an oxidative step to a Pd(IV) species, and subsequent reductive elimination to form the product and regenerate the Pd(II) catalyst. The accessibility of the Pd(IV) oxidation state is a key feature of this cycle.

On the other hand, Pd(II) vinylidene complexes are intermediates in reactions involving alkynes. rsc.orgacs.org These species can be formed from the reaction of a Pd(0) or Pd(II) precursor with terminal alkynes. Once formed, the vinylidene ligand can undergo various transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of palladium vinylidene species has been harnessed in the synthesis of complex organic molecules. rsc.orgacs.org

For this compound to enter these cycles, it would first need to be converted into a catalytically active species, which may involve ligand exchange or reduction to Pd(0). The specific reaction conditions and substrates would then determine the operative catalytic pathway.

Stereochemical Courses of Reactions

The stereochemical outcome of a reaction is a critical aspect of catalysis, particularly in the synthesis of chiral molecules. In palladium catalysis, the stereochemistry of the products is typically controlled by the use of chiral ligands that coordinate to the palladium center and create a chiral environment. rsc.orgresearchgate.netnih.govwikipedia.orgmsu.edu

There is a lack of specific studies in the reviewed literature detailing the stereochemical course of reactions catalyzed directly by this compound in conjunction with chiral ligands. As an achiral precursor, this compound itself does not induce asymmetry. To achieve asymmetric induction, it would need to be used in combination with a chiral ligand. wikipedia.orgmsu.edu The chiral ligand would coordinate to the palladium center, and the resulting chiral complex would then influence the stereochemical outcome of the reaction by favoring the formation of one enantiomer over the other. The principles of asymmetric induction are fundamental to achieving enantioselectivity in metal-catalyzed reactions. wikipedia.org

Role of Water in Ligand Cleavage Processes

Water can play a significant and often decisive role in the chemistry of metal complexes, including the cleavage of ligands. In the case of this compound, the presence of water has been shown to be crucial for the cleavage of the hexafluoroacetylacetonate (hfac) ligand, leading to the formation of novel palladium complexes. nih.govnih.gov

In the presence of a base such as lutidine, this compound is known to form adducts. nih.govnih.gov However, detailed investigations have revealed that water is a key reactant in the subsequent cleavage of one of the hfac ligands. This process results in the formation of a dimeric palladium complex where two palladium centers are bridged by a dianionic trifluoroacetonate ligand (μ-CHC(O)CF₃). nih.govnih.gov The fate of the remaining fragment of the cleaved hfac ligand is the formation of a trifluoroacetate species. nih.govnih.gov

Spectroscopic and Structural Characterization of Palladium Ii Hexafluoroacetylacetonate Complexes and Derived Materials

X-ray Based Characterization Techniques

X-ray-based methods are indispensable for probing the atomic and electronic structures of materials. They provide detailed information on elemental composition, oxidation states, crystal structure, and local coordination environments.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for the pristine Palladium(II) hexafluoroacetylacetonate precursor is not extensively reported in the literature, its application in analyzing thin films and nanoparticles derived from this precursor is well-documented.

In the analysis of palladium films grown using [Pd(hfac)₂] as a precursor, XPS is critical for verifying the chemical state of the deposited palladium and detecting any residual impurities from the precursor ligands. The core level spectra of Palladium (Pd 3d), Oxygen (O 1s), Carbon (C 1s), and Fluorine (F 1s) are analyzed to assess the purity and composition of the deposited material.

The Pd 3d region is of particular interest as it allows for the determination of the palladium oxidation state. Metallic palladium (Pd(0)) exhibits a characteristic Pd 3d₅/₂ peak at a binding energy of approximately 335.0 eV to 335.2 eV. researchgate.netthermofisher.com The presence of palladium oxides, such as PdO, is indicated by a shift to higher binding energies, typically around 336.1 eV to 336.7 eV for the Pd 3d₅/₂ peak. thermofisher.comresearchgate.net In many deposition processes using [Pd(hfac)₂], the goal is to achieve a pure metallic palladium film, and XPS is the primary tool to confirm the successful reduction of the Pd(II) precursor to Pd(0). For instance, in plasma-assisted atomic layer deposition (ALD) using [Pd(hfac)₂] and a hydrogen plasma, XPS analysis confirms the presence of metallic palladium, although carbon contamination can be an issue without an additional oxidation step to remove ligand fragments. acs.org

The analysis of C 1s, O 1s, and F 1s spectra is crucial for detecting residual precursor fragments. In an ideal deposition process, these elements should be absent or present in negligible amounts in the final film. The presence of fluorine, in particular, would indicate incomplete decomposition of the hexafluoroacetylacetonate ligand.

Table 1: Representative XPS Binding Energies for Palladium Species

Chemical State Pd 3d₅/₂ Binding Energy (eV) Pd 3d₃/₂ Binding Energy (eV)
Pd Metal (Pd(0)) 335.0 - 335.2 340.4 - 340.7
Palladium Oxide (PdO) 336.1 - 336.7 341.5 - 342.6

Note: The binding energy values can vary slightly depending on the instrument calibration and the specific chemical environment of the atoms.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of matter. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Pd K-edge or L-edge provides information about the oxidation state and coordination geometry of the palladium atoms. The energy position of the absorption edge is sensitive to the oxidation state of the absorbing atom; a higher oxidation state generally results in a shift of the edge to higher energy. This makes XANES a valuable tool for tracking the chemical transformation of the [Pd(hfac)₂] precursor during deposition processes. For instance, by comparing the XANES spectrum of the precursor with that of the deposited film and reference compounds like palladium foil (Pd(0)) and PdO (Pd(II)), one can monitor the reduction of Pd(II) to metallic palladium.

Table 2: Typical Structural Parameters Determined by EXAFS for Palladium Materials

Scattering Path Parameter Typical Value
Pd-O Bond Distance (Å) ~2.00 - 2.01
Coordination Number 4 (in square planar complexes)
Pd-Pd Bond Distance (Å) ~2.75 (in bulk metal)

X-ray Diffraction (XRD) is a primary technique for investigating the crystallinity and phase of materials. By analyzing the diffraction pattern, one can identify the crystal structure, determine lattice parameters, and estimate crystallite size.

For materials synthesized from Palladium(II) hexafluoroacetylacetonate, XRD is used to confirm the formation of crystalline palladium. Metallic palladium adopts a face-centered cubic (fcc) crystal structure. The XRD pattern of a polycrystalline palladium film or powder will show characteristic diffraction peaks corresponding to the (111), (200), (220), and (311) crystallographic planes. d-nb.inforesearchgate.net The positions of these peaks (in terms of the diffraction angle, 2θ) can be used to calculate the lattice parameter of the fcc unit cell. For bulk palladium, the lattice constant is approximately 3.89 Å.

The width of the diffraction peaks is inversely related to the size of the crystalline domains, a principle described by the Scherrer equation. This allows for the estimation of the average crystallite size of palladium nanoparticles, which is a critical parameter for catalytic applications. For example, XRD patterns of palladium nanoparticles synthesized by the reduction of [Pd(hfac)₂] show broad peaks, and their width is used to calculate the average particle size. google.com

While a detailed powder XRD pattern for the [Pd(hfac)₂] precursor is mentioned in patent literature, the specific data is not publicly detailed. researchgate.net The primary use of XRD in this context is to characterize the phase and crystallinity of the final palladium-based materials.

Table 3: JCPDS Card No. 87-0638 Data for Face-Centered Cubic Palladium

2θ (for Cu Kα) d-spacing (Å) (hkl)
40.12° 2.246 (111)
46.66° 1.945 (200)
68.12° 1.375 (220)

The molecular structure of Palladium(II) hexafluoroacetylacetonate has been determined by single-crystal X-ray diffraction. The study by Siedle, Newmark, and Pignolet revealed that the solid-state structure consists of discrete, centrosymmetric molecules of [Pd(hfac)₂]. mdpi.com The palladium atom is coordinated to the two bidentate hexafluoroacetylacetonate ligands through their oxygen atoms, resulting in a square-planar coordination geometry around the palladium center. This is a typical coordination environment for Pd(II) complexes.

The crystal structure analysis showed that there are two crystallographically unique half-molecules in the unit cell, each located on an inversion center. The palladium-oxygen bond distances were determined to be approximately 1.963 Å and 1.987 Å. mdpi.com The chelate ring, formed by the palladium atom and the acetylacetonate (B107027) ligand, is essentially planar. The trifluoromethyl groups of the ligand are oriented out of this plane. The precise knowledge of this molecular structure is fundamental for understanding the precursor's volatility and its reactivity in chemical vapor deposition and atomic layer deposition processes.

Table 4: Selected Crystallographic and Structural Data for Palladium(II) hexafluoroacetylacetonate

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.846 (3)
b (Å) 9.774 (4)
c (Å) 4.890 (2)
α (°) 94.31 (3)
β (°) 98.71 (3)
γ (°) 71.18 (3)
Pd-O Bond Length (Å) 1.963 (5) - 1.987 (5)
O-Pd-O Bite Angle (°) ~93

Data sourced from Siedle, A. R.; Newmark, R. A.; Pignolet, L. H. Inorg. Chem. 1983, 22 (16), 2281–2282. mdpi.com

Electron Microscopy Techniques

Electron microscopy techniques offer high-resolution imaging capabilities, allowing for the direct visualization of surface topography and morphology at the nanoscale.

Scanning Tunneling Microscopy (STM) is a powerful surface analysis technique that can provide real-space images of surfaces with atomic resolution. It is used to study the surface morphology, the arrangement of atoms on a surface, and the structure of adsorbed molecules.

While there is a lack of specific STM studies focusing directly on Palladium(II) hexafluoroacetylacetonate in the reviewed literature, the technique is highly relevant for understanding the initial stages of film growth when using this precursor. STM can be employed to visualize the adsorption and dissociation of [Pd(hfac)₂] molecules on a conductive substrate. Such studies would provide insights into how the precursor molecules arrange on the surface, where the initial nucleation of palladium occurs, and the morphology of the initial palladium clusters.

In the broader context of organometallic chemistry and surface science, STM has been instrumental in visualizing organometallic intermediates formed during on-surface synthesis. For example, STM can identify the formation of metal-adatom complexes and follow their transformation into larger structures. In a hypothetical study of [Pd(hfac)₂] deposition, STM could be used to:

Image individual [Pd(hfac)₂] molecules adsorbed on a surface like Cu(111) or Au(111).

Observe the effects of temperature on the mobility and decomposition of the precursor molecules.

Characterize the size, shape, and distribution of palladium nanoparticles in the very early stages of nucleation and growth.

These types of investigations are crucial for developing a fundamental understanding of the surface chemistry that governs thin film and nanoparticle formation from organometallic precursors like Palladium(II) hexafluoroacetylacetonate.

Table 5: Chemical Compounds Mentioned

Compound Name Formula
Palladium(II) hexafluoroacetylacetonate Pd(C₅HF₆O₂)₂
Palladium Pd
Palladium(II) oxide PdO
Palladium(II) dioxide PdO₂
Oxygen O₂
Carbon C
Fluorine F
Hydrogen H₂
Copper Cu

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Dispersion

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing palladium (Pd) nanoparticles derived from precursors like Palladium(II)hexafluoroacetylacetonate. It provides direct visualization of individual nanoparticles, allowing for precise measurement of their size, shape, and distribution on a support material.

Research has shown that the synthesis conditions significantly influence the resulting nanoparticle characteristics. For instance, the thermal decomposition of palladium precursors can yield nanoparticles of varying sizes. Studies have demonstrated the ability to tune the average diameter of palladium nanoparticles, with sizes ranging from 4 to 20 nm being achievable. researchgate.net The choice of support material and calcination temperature are critical factors; higher temperatures can impact both the size and the dispersion of the nanoparticles on the support. researchgate.net In some preparations, highly uniform and spherical nanoparticles with an average diameter of approximately 4.6 nm have been successfully synthesized. rsc.org The analysis of TEM images often involves measuring several hundred particles to generate a size distribution histogram, providing a statistical understanding of the sample's uniformity. researchgate.net

The morphology of the support material, particularly its porosity, plays a crucial role in achieving fine dispersion and controlling particle size. Microporous structures have been found to be advantageous for forming smaller, well-dispersed Pd nanoparticles. researchgate.net For example, annealing palladium complexes within templates can produce nanotubes with walls composed of a monolayer of Pd particles ranging in size from 5 to 10 nm. mpg.de

Table 1: TEM Analysis of Palladium Nanoparticle Size
Precursor/MethodSupport/TemplateObserved Particle Size (nm)Reference
Palladium Complex DecompositionPorous Carbon4 - 20 researchgate.net
In situ liquid cell preparationColloidal dispersion~4.6 (average) rsc.org
Annealing within PDLLA templatePorous Alumina (B75360)5 - 10 mpg.de
Annealing within PDLLA template (extended)Porous Alumina20 - 50 mpg.de

Scanning Electron Microscopy (SEM) for Film and Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of materials, providing insights into the texture, shape, and arrangement of particles and films at the micro- and nanoscale. For materials derived from this compound, SEM is frequently used to characterize the structure of thin films and the morphology of larger particle agglomerates.

When palladium films are deposited via techniques like aerosol-assisted chemical vapor deposition (AACVD) using a palladium precursor, SEM images reveal how the film's morphology evolves with deposition time. researchgate.net Initially, the films may consist of tiny, distributed nanostructures. As deposition time increases, these structures can grow into a more pronounced spongy texture, with the formation of nano- to sub-micrometer spicules. researchgate.net This increase in surface roughness and porosity can be critical for applications in catalysis and sensing. Cross-sectional SEM analysis can further be used to measure the thickness of the deposited films, which often increases with longer deposition times. researchgate.net

SEM is also used to observe the morphology of palladium nanoparticles coated with other materials. For example, faceted octahedral nanocrystals of palladium, with sizes in the 200-300 nm range, have been clearly visualized after being coated with a layer of TiO₂. osti.gov The technique can distinguish between the metallic nanoparticle core and the surrounding oxide layer. osti.gov Following catalytic tests or other treatments, SEM is employed to assess the structural stability of the palladium films or particles, confirming that their morphology is retained. researchgate.net

Table 2: SEM Analysis of Palladium Film and Particle Morphology
MaterialDeposition/Synthesis MethodObserved MorphologyReference
Palladium FilmAACVD (60 min)Tiny, distributed nanostructures researchgate.net
Palladium FilmAACVD (180 min)Spongy texture with nano- to sub-micrometer spicules researchgate.net
Palladium NanoparticlesColloidal SynthesisFaceted octahedral nanocrystals (200-300 nm) osti.gov
Palladium/Zinc OxideSelf-assemblyFormation of palladium nanoparticles on ZnO film researchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Ligand Identification and Surface Species Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. In the context of this compound, IR spectroscopy is crucial for confirming the coordination of the hexafluoroacetylacetonate (hfac) ligand to the palladium center.

The IR spectrum of a metal-hfac complex is characterized by several strong absorption bands. The most prominent bands are typically found in the 1500–1700 cm⁻¹ region, which are assigned to the stretching vibrations of the C=O and C=C bonds within the chelate ring. Another key region is between 400 and 800 cm⁻¹, where vibrations involving the Pd-O bonds occur. The presence of strong C-F stretching vibrations, typically observed in the 1100-1300 cm⁻¹ range, confirms the fluorination of the ligand.

Beyond simple ligand identification, IR spectroscopy is also used to analyze species adsorbed on the surface of palladium nanoparticles. Using a probe molecule like carbon monoxide (CO), Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can reveal information about the surface structure of the palladium particles. unito.it Changes in the vibrational frequency of adsorbed CO can indicate different binding sites (e.g., bridge or terminal) and can even be sensitive to subtle changes in the palladium lattice, such as expansion upon hydride formation. unito.it For instance, a red-shift in the CO stretching frequency can correlate with changes in the metal-metal interatomic distances within the nanoparticle. unito.it

Table 3: Characteristic IR Absorption Bands for Palladium Complexes
Frequency Range (cm⁻¹)Vibrational AssignmentSignificanceReference
3155 - 3274N-H stretchingIndicates coordination of amino groups in ligands. biointerfaceresearch.com
~1980C-O stretch (bridged CO)Probe molecule for analyzing Pd surface sites. unito.it
1500 - 1700C=O and C=C stretchingCharacteristic of the acetylacetonate chelate ring. biointerfaceresearch.comnist.gov
1100 - 1300C-F stretchingConfirms presence of the fluorinated hfac ligand. strem.com
400 - 800Pd-O stretchingConfirms coordination of the ligand to the palladium center. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR for Solution-Phase Structure and Bonding

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for determining the structure of molecules in solution. For diamagnetic square-planar complexes like this compound, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the ligand's electronic environment and its coordination to the metal.

¹H NMR: The proton NMR spectrum of Pd(hfac)₂ is expected to be relatively simple. It would feature a single resonance for the methine proton (the CH group in the center of the ligand backbone). The chemical shift of this proton provides insight into the electronic effects of the palladium center and the trifluoromethyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides more detailed structural information. Separate signals are expected for the carbonyl carbon (C=O), the methine carbon (CH), and the trifluoromethyl carbon (CF₃). The chemical shifts of these carbons are sensitive to the coordination environment.

¹⁹F NMR: Given the presence of two CF₃ groups on each ligand, ¹⁹F NMR is particularly informative. The fluorine spectrum would typically show a single sharp resonance, indicating that all the fluorine atoms are chemically equivalent in the symmetrical complex. The chemical shift value is characteristic of the trifluoroacetylacetonate group coordinated to a d⁸ metal center.

The specific chemical shifts are crucial for confirming the purity and identity of the complex in solution.

Table 4: Expected NMR Chemical Shifts (δ, ppm) for Pd(hfac)₂
NucleusFunctional GroupExpected Chemical Shift RangeSignificance
¹H-CH- (methine)~6.0 - 6.5Confirms the ligand backbone structure.
¹³C-C F₃~115 - 120 (quartet due to ¹JC-F)Identifies the trifluoromethyl carbon.
¹³C-C H-~90 - 95Identifies the central methine carbon.
¹³C-C =O~175 - 180 (quartet due to ²JC-F)Identifies the carbonyl carbon.
¹⁹F-CF₃~ -75 to -80Confirms the presence and electronic environment of the CF₃ groups.

Note: Expected ranges are based on typical values for related metal hexafluoroacetylacetonate complexes.

Solid-State NMR (e.g., DNP SENS) for Surface-Bound Species

While solution-phase NMR is powerful for characterizing discrete molecules, solid-state NMR (ssNMR) is essential for studying species that are immobilized on a surface, such as palladium catalysts. This technique provides information about the structure, bonding, and dynamics of materials in the solid state.

For systems with low concentrations of surface species or nuclei with low receptivity, standard ssNMR experiments can be insensitive. Advanced techniques like Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP SENS) are employed to dramatically boost the signal intensity. DNP works by transferring the high polarization of unpaired electrons from a radical polarizing agent to the surrounding nuclei, leading to signal enhancements of several orders of magnitude.

In the context of palladium materials, ssNMR can be used to study the structure of supported palladium complexes or nanoparticles. For example, by observing the NMR signals of nuclei in the support material (e.g., ²⁹Si in silica (B1680970) or ¹³C in carbon supports), one can probe the proximity and interaction of the palladium species with the surface. Furthermore, ssNMR can be applied to study adsorbed molecules, providing insights into their binding and reactivity on the palladium surface, complementing data from vibrational spectroscopy. While specific DNP SENS studies on this compound-derived surface species are not widely reported, the technique holds significant potential for characterizing the structure of the palladium-support interface and identifying active sites in heterogeneous catalysts derived from this precursor.

Mass Spectrometry for Gas-Phase Species Analysis

Mass spectrometry serves as a critical tool for analyzing the gas-phase species of Palladium(II) hexafluoroacetylacetonate, offering insights into its fragmentation patterns under different ionization conditions. This is particularly relevant for understanding its behavior in vapor-phase deposition techniques.

Positive and Negative Ion Mass Spectrometryresearchgate.net

The behavior of Palladium(II) hexafluoroacetylacetonate, Pd(hfac)₂, upon electron impact has been investigated through both positive and negative ion mass spectrometry, revealing distinct fragmentation pathways.

In positive ion mass spectrometry, performed at an incident electron energy of 100 eV, a complex fragmentation pattern is observed. The resulting mass spectrum shows a variety of charged fragments, providing a fingerprint of the molecule's decomposition under high-energy electron bombardment.

Negative ion mass spectrometry, conducted over an energy range of 0-13 eV, indicates that the primary dissociation channel for Pd(hfac)₂ is the loss of a hexafluoroacetylacetonate ligand (hfac⁻). This suggests a preferential cleavage of the metal-ligand bond under low-energy electron attachment conditions. Non-dissociative electron attachment, where the parent molecule captures an electron without fragmentation, is only weakly pronounced for this compound.

Table 1: Key Aspects of Positive and Negative Ion Mass Spectrometry of Pd(hfac)₂
ParameterPositive Ion Mass SpectrometryNegative Ion Mass Spectrometry
Incident Electron Energy100 eV0-13 eV
Primary ObservationComplex fragmentation patternDominant loss of hfac⁻ ligand
Non-Dissociative Electron AttachmentNot a primary focusWeakly pronounced

Dissociative Electron Attachment Studiesresearchgate.net

Dissociative electron attachment (DEA) studies provide a more detailed understanding of the fragmentation of Palladium(II) hexafluoroacetylacetonate upon interaction with low-energy electrons. These studies are crucial for processes like focused electron beam induced deposition, where secondary electrons play a significant role.

For Pd(hfac)₂, the main dissociation channel observed in DEA is the loss of a hexafluoroacetylacetonate radical, leading to the formation of the [Pd(hfac)]⁻ anion. This indicates that the primary bond cleavage occurs at the palladium-oxygen bond of one of the ligands. The relative ion yield curves from these studies offer insights into the role of the ligand in the electron attachment process and highlight the influence of the central palladium atom on the dissociation dynamics. The comparison with other metal hexafluoroacetylacetonate complexes, such as Cu(hfac)₂, reveals that the nature of the central metal atom significantly affects the fragmentation pathway.

Table 2: Summary of Dissociative Electron Attachment Findings for Pd(hfac)₂
ProcessObservationSignificance
Main Dissociation ChannelLoss of a single hfac ligandIndicates primary site of bond cleavage
Resulting Anion[Pd(hfac)]⁻Provides information on stable fragments
Influence of Central MetalSignificant impact on fragmentation pathwayHighlights the role of palladium in the dissociation process

Ancillary Characterization Techniques

A suite of ancillary techniques is employed to provide a comprehensive understanding of the properties of Palladium(II) hexafluoroacetylacetonate and the materials derived from it. These methods probe thermal stability, deposition kinetics, and elemental composition.

Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility

Thermogravimetric analysis is a key technique for assessing the thermal stability and volatility of Palladium(II) hexafluoroacetylacetonate, which are critical parameters for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Studies have shown that the thermal decomposition of Pd(hfac)₂ in an inert atmosphere occurs in distinct stages. The compound is generally stable up to a certain temperature, after which it begins to decompose, leading to the formation of palladium metal or palladium-containing species. For instance, annealing of adsorbed Pd(hfac)₂ on a TiO₂(110) surface at 525 K leads to the decomposition of the hfac ligands. nih.gov Further heating above 575 K results in the sintering of palladium atoms and clusters to form Pd nanoparticles. nih.gov The volatility of the compound, essential for its transport in the vapor phase, can also be evaluated by observing the temperature at which significant mass loss occurs due to sublimation.

In situ Quartz Crystal Microbalance (QCM) Measurements

In situ Quartz Crystal Microbalance (QCM) is a highly sensitive technique capable of monitoring mass changes on a substrate in real-time, making it an invaluable tool for studying the deposition kinetics of thin films from precursors like Palladium(II) hexafluoroacetylacetonate.

While specific QCM studies detailing the in-situ monitoring of Pd deposition from Pd(hfac)₂ are not extensively reported in the provided search context, the principles of the technique are well-established for such applications. By placing a quartz crystal sensor in the deposition chamber, the frequency of the crystal's oscillation can be precisely measured. As material deposits on the crystal surface, the frequency decreases in a manner that can be directly related to the deposited mass through the Sauerbrey equation. This allows for the real-time determination of growth rates and the investigation of surface reactions during ALD or CVD processes. The electrochemical variant, EQCM, has been successfully used for the quantitative determination of palladium(II) ions from aqueous solutions, demonstrating the sensitivity of the technique to palladium deposition. nih.gov

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a powerful analytical technique for determining the elemental composition of materials. It is particularly useful for quantifying the palladium content in thin films and nanoparticles synthesized from Palladium(II) hexafluoroacetylacetonate.

The method involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample. This technique offers high sensitivity and precision for the determination of palladium. For instance, ICP-OES has been effectively used for the ultra-trace determination of Pd²⁺ in various environmental samples after a pre-concentration step. ekb.eg This demonstrates its capability to accurately quantify palladium, which is essential for verifying the purity and stoichiometry of palladium-containing materials derived from Pd(hfac)₂.

Electrochemical Characterization of Derived Materials

The electrochemical properties of materials derived from Palladium(II) hexafluoroacetylacetonate are critical for their application in fields such as catalysis, sensing, and energy storage. The primary methods for this characterization are cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), which provide insights into the material's redox behavior, catalytic activity, and interfacial charge transfer kinetics.

Palladium-based materials, often in the form of thin films or nanoparticles, are frequently deposited on conductive substrates using techniques like Atomic Layer Deposition (ALD), for which Palladium(II) hexafluoroacetylacetonate is a common precursor. rsc.orgdoi.orgrsc.orgbeilstein-journals.org The resulting materials are then subjected to electrochemical analysis to evaluate their performance.

In a study involving 3D-nanoarchitectured Pd/Ni catalysts, where Pd was deposited via ALD using Palladium(II) hexafluoroacetylacetonate, the electrocatalytic activity towards formic acid electrooxidation was investigated using cyclic voltammetry. beilstein-journals.org The CV results indicated that the electrooxidation of formic acid on these catalysts proceeds through a direct dehydrogenation mechanism. beilstein-journals.org A notable finding was the high catalytic activities at low masses of the Pd coating, which was attributed to potential cluster size effects and electronic interactions between palladium and nickel. beilstein-journals.org For instance, in the presence of formic acid, the current began to increase at approximately -0.58 V, reaching a maximum current density of 0.26 A·mg⁻¹ at -0.2 V. beilstein-journals.org A further increase in potential led to a decrease in current density, which is characteristic of catalyst surface oxidation and inhibition by reaction intermediates. beilstein-journals.org

Another investigation focused on atomically bridged palladium and nickel species on carbon microfibers, also using Palladium(II) hexafluoroacetylacetonate as the palladium precursor in an ALD process. rsc.org The electrochemical characterization of these materials was performed in a 1 M KOH solution. rsc.org The cyclic voltammogram of the palladium-deposited electrode displayed characteristic palladium features, with palladium oxidation occurring at around 0.70 V vs. RHE and the reduction of palladium oxide to palladium at about 0.65 V vs. RHE. rsc.org

Electrochemical impedance spectroscopy (EIS) provides further details on the charge-transfer processes at the electrode-electrolyte interface. For the aforementioned Pd/Ni catalysts on carbon microfibers, EIS analyses demonstrated that thermally treated bimetallic samples exhibited lower charge-transfer resistances. rsc.org This indicates an improved electron transfer process, which is crucial for efficient catalysis. rsc.org The equivalent electrochemical circuit used to model this system was RΩ + QCPE//Rct. rsc.org

The table below summarizes key electrochemical findings from studies on materials derived from Palladium(II) hexafluoroacetylacetonate.

Derived MaterialElectrochemical TechniqueKey FindingsReference
3D Pd/Ni NanocatalystsCyclic Voltammetry (CV)High catalytic activity for formic acid electrooxidation; peak current density of 0.26 A·mg⁻¹ at -0.2 V. beilstein-journals.org
Pd/Ni on Carbon MicrofibersCyclic Voltammetry (CV)Pd oxidation at ~0.70 V vs. RHE; PdO reduction at ~0.65 V vs. RHE in 1 M KOH. rsc.org
Pd/Ni on Carbon MicrofibersElectrochemical Impedance Spectroscopy (EIS)Lower charge-transfer resistance after thermal treatment, indicating enhanced electron transfer. rsc.org
Pd coated TiO2/Si NanopillarsElectrochemical Impedance Spectroscopy (EIS)Used to analyze and fit data using an electrochemical equivalent circuit to understand charge transfer. doi.org
Pd Nanoparticles on TiO2-BN NanofibersElectrochemical Impedance Spectroscopy (EIS)Employed to study the photoelectrochemical properties and charge transfer at the material-electrolyte interface. rsc.org

In research on palladium-coated TiO2/Si nanopillars, where Palladium(II) hexafluoroacetylacetonate was the ALD precursor, EIS was used to assess the synergistic effects of the noble metal and the ordered substrate. doi.org Similarly, for TiO2-BN-Pd nanofibers, EIS measurements were conducted in a three-electrode cell to investigate their photoelectrochemical properties. rsc.org

These studies collectively demonstrate that electrochemical characterization is a vital tool for understanding and optimizing the performance of advanced materials synthesized using Palladium(II) hexafluoroacetylacetonate as a precursor. The data obtained from CV and EIS are instrumental in elucidating reaction mechanisms and improving the efficiency of these materials in various electrochemical applications.

Computational and Theoretical Studies of Palladium Ii Hexafluoroacetylacetonate

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool to unravel the complexities of Palladium(II)hexafluoroacetylacetonate at an atomic level.

DFT calculations have been instrumental in determining the optimized geometric and electronic structure of this compound. Studies have shown that the palladium center is coordinated to the four oxygen atoms of the two hexafluoroacetylacetonate (hfac) ligands. The calculated structure reveals a square-planar coordination geometry around the palladium atom. mdpi.com

Theoretical calculations on related fluorinated palladium β-diketonate derivatives have explored the relative stabilities of cis and trans isomers. These studies consistently indicate that the trans isomers are energetically more favorable than their cis counterparts. colonialmetals.com This preference for the trans configuration is a key aspect of the compound's stable electronic structure.

Table 1: Calculated Structural Parameters for this compound

Parameter Value
Pd-O bond length 2.00 Å
O-Pd-O bond angle 92.0°
C1–C2 bond length 1.54 Å
C2–C3 bond length 1.39 Å

Data sourced from DFT calculations on the optimized structure of Pd(hfac)2. mdpi.com

The elucidation of reaction pathways and the associated energy barriers is a critical contribution of DFT studies. The thermal decomposition of this compound on surfaces, a key step in processes like Atomic Layer Deposition (ALD), has been a particular focus.

On a TiO₂(110) surface, it has been shown that the decomposition of the hfac ligand is influenced by the presence of C-CF₃ groups. researchgate.net In the context of ALD using ozone as a co-reactant on a Si(100) surface, DFT calculations have detailed a multi-step reaction mechanism. The process begins with the chemisorption and dissociation of Pd(hfac)₂ into adsorbed Pd(hfac)* and hfac. An oxygen atom from ozone can then break a C-C bond in the Pd(hfac) fragment to produce elemental palladium (Pd*), a process with a calculated activation barrier of 0.46 eV. mdpi.com

An alternative pathway involves the formation of a Pd(hfac-O)* intermediate, where an oxygen atom from ozone substitutes an oxygen atom in the Pd-O-C bond of Pd(hfac). This step has a lower activation barrier of 0.29 eV. The subsequent reaction of Pd(hfac-O) with another ozone molecule to form Pd* has an activation barrier of 0.42 eV. mdpi.com The oxidation of the newly formed Pd* by ozone to form palladium oxide was also investigated and found to have a higher activation barrier of 0.64 eV, suggesting that under controlled conditions, the deposition of metallic palladium can be favored. mdpi.com

Table 2: Calculated Activation Barriers for Reactions of this compound on a Si(100) Surface with Ozone

Reaction Step Activation Barrier (eV)
Pd(hfac)* + O → Pd* 0.46
Pd(hfac)* + O → Pd(hfac-O)* 0.29
Pd(hfac-O)* + O₃ → Pd* 0.42
Pd* + O₃ → PdOₓ 0.64

Data from DFT calculations of the ALD process. mdpi.com

Understanding the interaction between this compound and various substrates is crucial for surface deposition processes. DFT calculations have been employed to determine the adsorption energies of the molecule and its fragments on different surfaces.

For the deposition on a clean Si(100) surface, the adsorption process was found to be dissociative. The Pd(hfac)₂ molecule breaks apart upon adsorption, leading to the formation of adsorbed Pd(hfac)* and hfac* species. The calculations also determined the adsorption energy of a single palladium atom at a high-symmetry hollow site (H1 site) on the Si(100) surface to be -0.21 eV. This indicates a favorable interaction that helps to annihilate the dangling bonds on the silicon surface. mdpi.com

The stability of the hexafluoroacetylacetonate ligand and the mechanisms of its cleavage are critical for controlling the reactivity of the palladium complex. DFT simulations have provided a detailed picture of the ligand cleavage process, particularly in the presence of additives like water and lutidine (2,6-dimethylpyridine).

These studies have shown that water can initiate the cleavage of the O,O-bound hfac ligand. The calculations explored various possible reaction pathways and their corresponding activation energies. One noteworthy finding from these simulations is the identification of an intermediate palladium anion species stabilized by a four-atom Pd–C–C–O cycle. While the precise route of cleavage was not definitively identified, the theoretical results strongly suggest that the attack is initiated by water on an oxygen-bound hfac ligand. The calculations also reinforced the crucial role of water in this process, as attempts to model the cleavage with lutidine alone were unsuccessful.

Table 3: Calculated Free Energy Barrier Heights for Hfacac Ligand Cleavage

Reaction Path Starting Species Free Energy Barrier Height (kcal/mol)
Path A Pd(Hfacac)₂ 16.9
Path C2 Pd(O,O-Hfacac)(C-Hfacac)(lutidine) 17.4

These kinetic considerations suggest that Path A is likely the faster and therefore the main route for the formation of the subsequent palladium dimer. nih.gov

Computational Photophysical Properties

While extensive DFT and Time-Dependent DFT (TD-DFT) studies have been conducted on various palladium complexes to understand their photophysical properties, such as electronic absorption and emission spectra, specific computational studies focusing solely on the photophysical properties of this compound are not widely available in the current literature. researchgate.netnih.govbiointerfaceresearch.com General methodologies from studies on other palladium(II) complexes, often involving Schiff-base or nitrogen-donor ligands, indicate that TD-DFT is a valuable tool for simulating UV-vis absorption spectra and understanding the nature of electronic transitions, which can be dominated by ligand-ligand charge transfer (LLCT) or metal-ligand charge transfer (MLCT). researchgate.netresearchgate.net

Modeling of Solubility and Vapor Pressure

The solubility and vapor pressure of this compound are critical parameters for its application in techniques like supercritical fluid deposition and chemical vapor deposition (CVD). At 313.2 K and 8.9 MPa, the solubility of this compound in supercritical CO₂ is reported to be above 3.6 wt% (3.15 × 10⁻³ mole fraction). researchgate.net

While specific computational models for the vapor pressure of this compound are not extensively detailed, thermogravimetric (TG) analysis of a series of fluorinated palladium β-diketonates has been performed to study their volatility. colonialmetals.com Such experimental data is foundational for the development and validation of vapor pressure models. General computational methods based on group-additivity or Abraham descriptors exist for estimating the vapor pressure of organic and organometallic compounds, and these could potentially be applied to this compound. researchgate.netnih.gov

Emerging Research Directions and Future Outlook for Palladium Ii Hexafluoroacetylacetonate

Development of Novel Palladium(II)hexafluoroacetylacetonate Analogs with Tunable Properties

A significant area of emerging research involves the synthesis of novel analogs of this compound with tailored electronic and steric properties. The modification of the hexafluoroacetylacetonate ligand or the coordination of additional ligands to the palladium center allows for the fine-tuning of the complex's reactivity, solubility, and stability.

One approach involves the reaction of Pd(hfac)₂ with Lewis bases. For instance, the treatment of Pd(hfac)₂ with lutidine (2,6-dimethylpyridine) can yield different products depending on the reaction conditions. With approximately three equivalents of lutidine, a 1:1 complex, Pd(O,O-Hfacac)(C-Hfacac)(lutidine), is formed. However, an increased excess of lutidine leads to the formation of a novel dimeric palladium complex, where two Pd(hfac)(lutidine) fragments are bridged by a dianionic trifluoroacetonate ligand, a result of the cleavage of one of the hfac ligands. nih.gov This demonstrates how the stoichiometry of reactants can lead to structurally distinct analogs with potentially different catalytic activities.

Another strategy for creating tunable analogs is the synthesis of complexes with different ancillary ligands. Research has shown the preparation of a series of 1:1 Lewis base adducts of the type Pd(F₆acac)₂·L, where L can be various nitrogen- or sulfur-containing ligands. These modifications can alter the coordination geometry and electronic density at the palladium center, thereby influencing the catalytic performance.

The development of these novel analogs is driven by the need for catalysts with specific properties for particular applications. By systematically modifying the ligand environment, researchers can create a library of Pd(hfac)₂ derivatives with a wide range of electronic and steric profiles.

Analog Type Reactant(s) with Pd(hfac)₂ Resulting Complex Structure Potential Tunable Properties
Monomeric Adduct~3 equiv. LutidinePd(O,O-Hfacac)(C-Hfacac)(lutidine)Solubility, Steric hindrance
Dimeric Bridged Complex~7.5-fold excess LutidineDimeric palladium complex with a trifluoroacetonate bridgeCatalytic activity, Stability
Lewis Base AdductsL = 2,6-dimethylpyridine, 2,4,6-trimethylpyridine, etc.Pd(F₆acac)₂·LElectronic properties, Reactivity

Advanced Catalyst Design and Engineering for Enhanced Selectivity and Efficiency

Building upon the development of novel analogs, a key research direction is the rational design and engineering of advanced catalysts derived from this compound for enhanced selectivity and efficiency in organic synthesis. The focus is on tailoring the ligand framework to control the outcome of catalytic reactions, such as cross-coupling reactions.

The design of ancillary ligands plays a crucial role in modulating the activity and selectivity of palladium catalysts. nih.govresearchgate.net For instance, the introduction of mesoionic carbene (MIC) ligands to palladium acetylacetonate (B107027) complexes has been shown to create efficient pre-catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.net These (MIC)Pd(acac)I complexes exhibit a square-planar coordination geometry around the palladium(II) center. mdpi.comresearchgate.net The electronic and steric properties of the MIC ligand can be systematically varied to optimize the catalytic performance for specific substrates.

The efficiency of these engineered catalysts is often evaluated based on turnover number (TON) and turnover frequency (TOF). The goal is to develop catalysts that can achieve high yields and selectivities under milder reaction conditions, with lower catalyst loadings, and for a broader range of substrates. The understanding of reaction mechanisms through computational studies, such as Density Functional Theory (DFT), is also crucial for the rational design of more effective catalysts. researchgate.net

Catalyst System Target Reaction Key Design Feature Impact on Catalysis
(MIC)Pd(acac)ISuzuki-Miyaura cross-couplingMesoionic carbene (MIC) ligandEnhanced efficiency and selectivity
Pd(hfac)₂ with phosphine (B1218219) ligandsVarious cross-coupling reactionsElectronic and steric properties of the phosphineControl over oxidative addition and reductive elimination steps

Integration in Complex Heterogeneous Catalysis Systems with Multifunctional Supports

To bridge the gap between homogeneous and heterogeneous catalysis, a significant research effort is directed towards immobilizing this compound and its derivatives onto solid supports. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

One promising method involves the deposition of Pd(hfac)₂ onto porous matrices using supercritical carbon dioxide (scCO₂). scf-tp.ruresearchgate.net This technique allows for the efficient impregnation of the palladium precursor into high-surface-area supports like γ-Al₂O₃ and hypercrosslinked polystyrene. scf-tp.ruresearchgate.net The adsorption of Pd(hfac)₂ onto these supports can be controlled by tuning the pressure and temperature of the supercritical fluid. researchgate.net Subsequent reduction of the supported precursor leads to the formation of palladium nanoparticles, which are the active catalytic species.

The choice of the support material is critical as it can significantly influence the catalytic performance. Multifunctional supports, which possess their own chemical or physical properties, can act in synergy with the palladium catalyst. For example, supports with specific pore sizes can induce shape-selectivity, while supports with acidic or basic sites can participate in the catalytic cycle. The development of robust and well-defined supported palladium catalysts derived from Pd(hfac)₂ is a key step towards their application in continuous flow reactors and industrial processes. rsc.org

Support Material Deposition Method Resulting Catalyst Advantages
γ-Al₂O₃Supercritical CO₂ impregnationSupported Palladium NanoparticlesHigh surface area, thermal stability
Hypercrosslinked PolystyreneSupercritical CO₂ impregnationSupported Palladium NanoparticlesTunable porosity, chemical inertness
Spherical Activated CarbonSolution phase depositionSupported Palladium NanoparticlesHigh mechanical strength, suitable for packed bed reactors

Applications in Advanced Microelectronics and Nanotechnology Beyond Current Scope

This compound is already utilized as a precursor for the chemical vapor deposition (CVD) of palladium thin films in the electronics industry. samaterials.com However, emerging research is exploring its application in more advanced microelectronic and nanotechnological devices, moving beyond its current scope.

One area of interest is the synthesis of palladium-containing nanomaterials with controlled size and morphology. frontiersin.orgmdpi.com Pd(hfac)₂ can serve as a precursor for the formation of palladium nanoparticles (PdNPs) on various substrates, including titanium dioxide (TiO₂). acs.org The thermal decomposition of adsorbed Pd(hfac)₂ on a TiO₂(110) surface has been studied to understand the nucleation and growth of PdNPs, which is crucial for creating well-defined nanostructures for catalytic and electronic applications. acs.org

Furthermore, the unique properties of palladium nanomaterials, such as their high surface area and quantum size effects, make them attractive for applications in sensing, data storage, and nano-optics. The ability to precisely control the deposition of palladium from Pd(hfac)₂ at the nanoscale is essential for the fabrication of these next-generation devices. Research is also focused on developing low-temperature deposition processes to enable the integration of palladium nanostructures with a wider range of temperature-sensitive substrates.

Advancements in In situ and Operando Characterization Techniques for Dynamic Processes

To gain a deeper understanding of the catalytic mechanisms and dynamic behavior of this compound-derived catalysts, there is a growing emphasis on the use of in situ and operando characterization techniques. uu.nlresearchgate.net These methods allow for the observation of the catalyst under actual reaction conditions, providing valuable insights into the active species, reaction intermediates, and deactivation pathways.

Techniques such as X-ray Absorption Spectroscopy (XAS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy can be applied to monitor the structural and electronic changes in the palladium catalyst during a reaction. osti.govresearchgate.net For example, operando XAS can reveal the oxidation state and coordination environment of palladium atoms as the reaction progresses. researchgate.net This information is critical for establishing structure-activity relationships and for the rational design of improved catalysts.

The combination of multiple operando techniques provides a more comprehensive picture of the catalytic system. uu.nl By correlating the spectroscopic data with kinetic measurements, researchers can identify the rate-determining steps and understand how the catalyst structure evolves over time. These advanced characterization tools are indispensable for accelerating the development of next-generation catalysts based on this compound.

Q & A

Q. What are the standard synthetic routes and characterization methods for Pd(hfac)₂?

Pd(hfac)₂ is synthesized via ligand exchange reactions between palladium salts (e.g., PdCl₂) and hexafluoroacetylacetone (Hhfac). The product is typically purified via vacuum sublimation to remove impurities. Key characterization methods include:

  • Elemental analysis : Confirms stoichiometry (C: 23.1%, H: 0.4%, F: 43.8%, Pd: 20.4%) .
  • Thermogravimetric analysis (TGA) : Reveals a sublimation temperature of ~70°C at reduced pressure (70 mm Hg) and thermal stability up to 100°C .
  • Single-crystal X-ray diffraction : Confirms the square-planar geometry with Pd–O bond distances of ~2.0 Å, consistent with β-diketonate coordination .

Q. How should Pd(hfac)₂ be handled and stored to ensure stability?

  • Storage : Maintain at 2–8°C in airtight, light-resistant containers to prevent ligand degradation or moisture absorption .
  • Handling : Use inert atmospheres (N₂/Ar) during transfer to avoid oxidation. Decomposition products may include HF and fluorinated hydrocarbons; use fume hoods and acid-resistant PPE .

Q. What are the primary applications of Pd(hfac)₂ in materials science?

Pd(hfac)₂ is widely used as a precursor for:

  • Atomic layer deposition (ALD) : Forms uniform Pd thin films (e.g., for catalytic surfaces) via self-limiting surface reactions at 150–250°C .
  • Chemical vapor deposition (CVD) : Deposits Pd nanoparticles (NPs) on substrates like Cu or TiN, with particle sizes controlled by precursor vapor pressure and carrier gas flow rates .

Q. Which analytical techniques are critical for assessing Pd(hfac)₂ purity?

  • NMR spectroscopy : Detects residual Hhfac or solvent impurities (e.g., acetone) in the 19{}^{19}F spectrum .
  • Mass spectrometry (MS) : Identifies molecular ion peaks at m/z 520.52 (Pd(hfac)₂) and fragments like [Pd(hfac)]⁺ (m/z 260) .

Advanced Research Questions

Q. What mechanistic insights explain Pd(hfac)₂’s thermal decomposition during CVD?

Pd(hfac)₂ decomposes via ligand dissociation, releasing Hhfac ligands and forming Pd⁰ intermediates. Key steps include:

  • Surface adsorption : Pd(hfac)₂ binds to substrates via Pd–O interactions, as shown by in-situ FTIR .
  • Reductive elimination : Hydrogen or CO reductants remove hfac ligands, leaving metallic Pd. The process is highly temperature-dependent, with optimal film purity achieved at 200–300°C .

Q. How do computational studies elucidate Pd(hfac)₂’s electronic structure?

Density functional theory (DFT) calculations reveal:

  • Ligand field effects : The strong electron-withdrawing CF₃ groups lower the Pd²⁺ d-orbital energy, enhancing oxidative stability .
  • Reactivity trends : The HOMO–LUMO gap (~3.5 eV) correlates with its resistance to hydrolysis compared to non-fluorinated analogs .

Q. How does Pd(hfac)₂ enable size-controlled synthesis of Pd nanoparticles (NPs)?

  • Solvent systems : Supercritical CO₂ (scCO₂) reduces nucleation rates, yielding NPs with narrow size distributions (6–8 nm) .
  • Ligand dynamics : hfac ligands stabilize Pd clusters during growth, preventing aggregation. Post-synthesis ligand stripping (e.g., via plasma treatment) exposes active Pd surfaces .

Q. What factors influence Pd(hfac)₂’s stability under reactive environments?

  • Hydrolysis : Pd(hfac)₂ is moisture-sensitive; trace H₂O generates HF and Pd(OH)₂. Anhydrous conditions (<10 ppm H₂O) are critical for ALD/CVD .
  • Photolysis : UV exposure accelerates ligand dissociation, useful for photopatterning but requires controlled light exposure to avoid decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.